![molecular formula C22H19NO3 B4065915 3-methyl-N,N-diphenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4065915.png)
3-methyl-N,N-diphenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Overview
Description
3-methyl-N,N-diphenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as MBDB, is a chemical compound that belongs to the benzodioxine family. It is a psychoactive drug that has been used recreationally due to its euphoric and empathogenic effects. However, MBDB has also been the subject of scientific research due to its potential therapeutic properties.
Scientific Research Applications
Preparation and Properties of Hyperbranched Aromatic Polyimides
Hyperbranched aromatic polyimides, with significant applications in materials science, have been synthesized from an isomeric mixture starting from 3,5-dimethoxyphenol. This process involved the use of an AB2 type monomer and a specific condensing agent, resulting in polyimides soluble in various solvents and demonstrating molecular weights between 37,000 and 188,000. The preparation underscores the potential of 3-methyl-N,N-diphenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide derivatives in creating advanced polymeric materials (Yamanaka, Jikei, & Kakimoto, 2000).
Rigid-Rod Polyamides and Polyimides
Research into the synthesis of rigid-rod polyamides and polyimides from 4,3''-diamino-2',6'-diphenyl-p-terphenyl derivatives highlights their utility in high-performance materials. These polymers, characterized by their solubility in polar aprotic solvents and excellent thermooxidative stability, offer avenues for developing materials with superior thermal and mechanical properties (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Anti-inflammatory Properties
A study on the anti-inflammatory effects of specific ligands, including derivatives of 3-methyl-N,N-diphenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, demonstrates the compound's potential in medical applications. These ligands inhibited oedema formation in animal models, suggesting a new avenue for anti-inflammatory treatments (Torres et al., 1999).
PARP Inhibitor for Cancer Treatment
The compound ABT-888, a PARP inhibitor with a methyl-substituted quaternary center attached to the benzimidazole ring system, showcases the therapeutic potential of 3-methyl-N,N-diphenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide derivatives. This compound exhibits strong potency against PARP enzymes and has demonstrated efficacy in cancer treatment models (Penning et al., 2009).
Free-Radical-Induced Polymerization
The study of free-radical-induced polymerization of 1,1'-(methylenedi-1,4-phenylene)bismaleimide via novel diphenylquinoxaline-containing hyperbranched aromatic polyamide provides insights into the chemical behavior of 3-methyl-N,N-diphenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide derivatives. This research could inform the development of new thermosetting resin systems for high-temperature applications (Baek, Ferguson, & Tan, 2003).
properties
IUPAC Name |
2-methyl-N,N-diphenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-16-21(26-20-15-9-8-14-19(20)25-16)22(24)23(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16,21H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUHJAURAOIODI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N,N-diphenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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